molecular formula C5H4BrClN2O2 B578679 4-Bromo-3-nitropyridine hydrochloride CAS No. 1260816-42-9

4-Bromo-3-nitropyridine hydrochloride

Cat. No. B578679
M. Wt: 239.453
InChI Key: OEUXXJASPJSLDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-3-nitropyridine hydrochloride involves several steps. Initially, pyridine or substituted pyridines react with N2O5 in an organic solvent, yielding the N-nitropyridinium ion. Subsequent reaction of this ion with SO2/HSO3 in water leads to the formation of 3-nitropyridine with a yield of approximately 77%. Interestingly, the reaction mechanism does not follow the typical electrophilic aromatic substitution; instead, it involves a [1,5] sigmatropic shift, causing the nitro group to migrate from the 1-position to the 3-position .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitropyridine hydrochloride consists of a pyridine ring with a bromine atom at the 4-position and a nitro group at the 3-position. The hydrochloride salt forms due to the presence of the chloride ion. The molecular weight of this compound is approximately 239.45 g/mol . You can visualize the structure here .


Chemical Reactions Analysis

  • Substitution Reactions : 4-Bromo-3-nitropyridine hydrochloride can undergo substitution reactions. For instance, it can be substituted with ammonia and amines using the vicarious substitution method or the oxidative substitution method. These reactions occur para to the nitro group, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Formation of 5-Nitropyridine-2-sulfonic Acid : A two-step reaction starting from 3-nitropyridine results in the formation of 5-nitropyridine-2-sulfonic acid .

Scientific Research Applications

  • Synthetic Applications of Nitropyridine Derivatives

    • Application: Nitropyridine derivatives are used in the synthesis of various complex organic compounds. For instance, photolysis of phenylazide releases singlet phenylnitrene, which in solution rapidly rearranges to 1,2azacycloheptatetraene .
    • Method: The process involves the use of photolysis and specific temperature conditions to facilitate the rearrangement of the compounds .
    • Results: The study resulted in the formation of 2 and 3 cyanopyrrole as well as minor amounts of the dicyanocompound .
  • Nitropyridines: Synthesis and Reactions

    • Application: Nitropyridines are used in the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine .
    • Method: The reaction involves the use of N2O5 in an organic solvent to give the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Results: The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Safety And Hazards

  • First Aid Measures : In case of exposure, consult a physician, wash affected areas, and provide necessary medical attention. Avoid inhalation and skin contact. Refer to the safety data sheet for detailed instructions .

properties

IUPAC Name

4-bromo-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUXXJASPJSLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743677
Record name 4-Bromo-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitropyridine hydrochloride

CAS RN

1260816-42-9
Record name 4-Bromo-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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